molecular formula C9H18ClNO3 B1431255 Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1384427-44-4

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B1431255
CAS No.: 1384427-44-4
M. Wt: 223.7 g/mol
InChI Key: YTSMTLNLLFAZIO-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a hydrochloride salt form of a pyrrolidine derivative, which is commonly used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxyethyl groups under controlled conditions. One common method includes the esterification of 3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-ethoxyethyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 3-(2-propoxyethyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 3-(2-butoxyethyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific methoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with biological molecules, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-6-4-9(8(11)13-2)3-5-10-7-9;/h10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSMTLNLLFAZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 4
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 5
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride

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